molecular formula C12H11NO2 B3059627 N-benzylfuran-2-carboxamide CAS No. 10354-48-0

N-benzylfuran-2-carboxamide

Cat. No. B3059627
CAS RN: 10354-48-0
M. Wt: 201.22 g/mol
InChI Key: SYUWFNHEYUYCHX-UHFFFAOYSA-N
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Description

N-Benzylfuran-2-carboxamide is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of N-Benzylfuran-2-carboxamide and its derivatives often involves directed C–H arylation and transamidation chemistry . This process allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .


Molecular Structure Analysis

The molecular structure of N-Benzylfuran-2-carboxamide consists of a benzofuran core with a carboxamide group attached to the 2-position and a benzyl group attached to the nitrogen of the carboxamide . The InChI key for this compound is SYUWFNHEYUYCHX-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving N-Benzylfuran-2-carboxamide are not mentioned in the search results, the compound’s synthesis involves C–H arylation and transamidation reactions .


Physical And Chemical Properties Analysis

N-Benzylfuran-2-carboxamide is a solid compound . It has a molecular weight of 201.22 . The compound’s InChI key is SYUWFNHEYUYCHX-UHFFFAOYSA-N .

Scientific Research Applications

Safety and Hazards

N-Benzylfuran-2-carboxamide is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary statements for this compound include P261 and P305+P351+P338 .

Relevant Papers One relevant paper is “Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry” by Michael Oschmann, Linus Johansson Holm, Monireh Pourghasemi-Lati, and Oscar Verho . This paper presents a short and highly modular synthetic route that enables access to a wide range of elaborate benzofuran-2-carboxamides .

properties

IUPAC Name

N-benzylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUWFNHEYUYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324282
Record name N-benzylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylfuran-2-carboxamide

CAS RN

10354-48-0
Record name N-(Phenylmethyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10354-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406271
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10354-48-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406271
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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